![molecular formula C15H9ClN2O4S B5532982 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is a complex organic compound that features a benzoxazole ring substituted with a chlorine atom and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone typically involves the reaction of 5-chloro-1,3-benzoxazole with a thiol derivative, followed by the introduction of a nitrophenyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is not fully understood, but it is believed to interact with various molecular targets. The compound may inhibit specific enzymes or proteins, leading to its biological effects. The pathways involved could include the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
Uniqueness
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitrophenyl group and a benzoxazole ring with a chlorine atom makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4S/c16-10-4-5-14-12(7-10)17-15(22-14)23-8-13(19)9-2-1-3-11(6-9)18(20)21/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZHNEWWSAWFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.